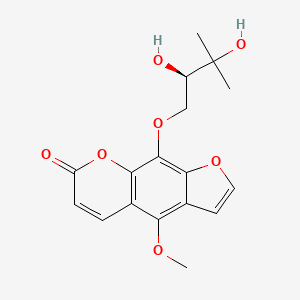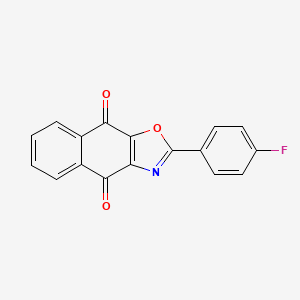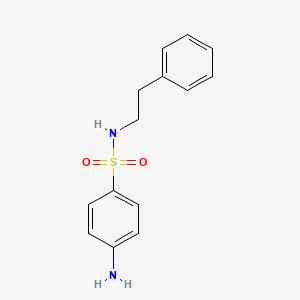
(-)-Camphoric acid
Overview
Description
Camphoric acid, (-)- is a white crystallisable substance obtained from the oxidation of camphor. It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals.
Properties
IUPAC Name |
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204569 | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-09-8, 560-05-4 | |
| Record name | (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphoric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Camphoric acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3R)-(-)-Camphoric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHORIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F72U898F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-camphoric acid?
A1: this compound is represented by the molecular formula C10H16O4 and has a molecular weight of 198.23 g/mol.
Q2: Does spectroscopic data offer insights into the structure of this compound?
A2: Absolutely. Techniques like Fourier transform infrared spectroscopy (FTIR) have been instrumental in characterizing this compound and its derivatives. FTIR analysis reveals characteristic peaks corresponding to specific functional groups, such as carboxylic acid and cycloalkane moieties present in the molecule. [, ]
Q3: How does this compound contribute to the properties of polymers?
A3: this compound, derived from the renewable resource camphor, has been successfully incorporated into polymers. Research shows that incorporating this compound into polyester backbones can yield materials with high glass transition temperatures, indicating enhanced thermal stability. [, ]
Q4: Is this compound suitable for developing biodegradable materials?
A4: Yes, polyesters synthesized using this compound and sugar-derived diols exhibit an unusual susceptibility to hydrolytic degradation. This property makes them promising candidates for biodegradable materials. []
Q5: Can this compound be used to synthesize chiral ligands for asymmetric catalysis?
A5: Yes, this compound serves as a valuable starting material for constructing chiral ligands. Researchers have synthesized novel tridentate ligands from (+)-camphoric acid, the enantiomer of this compound, and utilized them in the enantioselective ethylation of benzaldehydes, achieving impressive enantioselectivities up to 92%. []
Q6: Can carbenes derived from this compound be used in asymmetric synthesis?
A6: Indeed, asymmetric camphor-based carbene ligands have been synthesized from (+)-camphoric acid. These carbenes have shown promise as ligands in copper-catalyzed B2Pin2 (bis(pinacolato)diboron) additions to unsaturated carbonyl compounds, demonstrating dual stereocontrol capabilities. []
Q7: Have computational methods been employed to study this compound derivatives?
A7: Yes, computational chemistry has been used to study this compound derivatives. For instance, density functional theory (DFT) calculations have provided insights into the molecular conformations of a 3,8-diimidazol-1,10-phenanthroline compound derived from this compound, further elucidating its coordination behavior and structural properties. []
Q8: How does modifying the structure of this compound derivatives impact their catalytic activity?
A8: Structural modifications significantly influence the catalytic performance of this compound derivatives. For example, in enantioselective ethylation reactions, the presence or absence of specific substituents on the salicylaldehyde moiety of camphoric acid-derived Schiff base ligands dramatically affected the enantioselectivity. []
Q9: Are there challenges related to the formulation and stability of this compound and its derivatives?
A9: While specific challenges related to formulation are not extensively discussed in the provided literature, it's important to acknowledge that formulating any compound, including this compound and its derivatives, requires careful consideration of factors like solubility, stability, and compatibility with excipients. Further research in this area may provide valuable insights.
Q10: What analytical techniques are commonly used to characterize this compound-based materials?
A10: Various analytical techniques are employed to characterize this compound-based materials. Common methods include:
- X-ray diffraction (XRD): This technique is vital for determining the crystal structures of metal-organic frameworks (MOFs) and other crystalline materials incorporating this compound. [, , , , ]
- Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of this compound-based composites and polymers. []
- Thermogravimetric Analysis (TGA): TGA is essential for evaluating the thermal stability and decomposition profiles of materials containing this compound. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for characterizing the structure and purity of this compound derivatives, including synthesized ligands and polymers. [, , ]
Q11: What are the potential cross-disciplinary applications of this compound and its derivatives?
A11: The unique properties of this compound and its derivatives make them attractive for various applications, fostering cross-disciplinary research:
- Material Science: Developing biodegradable polymers, chiral stationary phases for separations, and novel composites. [, , ]
- Catalysis: Designing efficient and selective catalysts for asymmetric synthesis, contributing to pharmaceuticals and fine chemical production. [, ]
- Sensors: Exploring the potential of luminescent lanthanide-based MOFs containing this compound for pH and temperature sensing applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)









